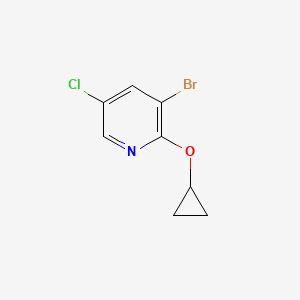

3-Bromo-5-chloro-2-cyclopropoxypyridine

描述

3-Bromo-5-chloro-2-cyclopropoxypyridine is a halogenated pyridine derivative featuring a bromo substituent at position 3, a chloro group at position 5, and a cyclopropoxy moiety at position 2. The cyclopropoxy group introduces steric strain due to its three-membered ring, which can influence both electronic and conformational properties. This compound is of interest in medicinal chemistry and materials science, where such substituents modulate reactivity, solubility, and intermolecular interactions .

属性

分子式 |

C8H7BrClNO |

|---|---|

分子量 |

248.50 g/mol |

IUPAC 名称 |

3-bromo-5-chloro-2-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H7BrClNO/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2H2 |

InChI 键 |

NGKCHAVAQUOIES-UHFFFAOYSA-N |

规范 SMILES |

C1CC1OC2=C(C=C(C=N2)Cl)Br |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation of halogenated pyridines with alkoxy substituents typically follows a multi-step route:

Halogenation of Pyridine Core

Starting from a substituted pyridine or pyridin-2-ol derivative, selective bromination and chlorination are performed to introduce the 3-bromo and 5-chloro substituents, respectively. For example, analogous compounds like 3-bromo-2-chloro-5-(trifluoromethyl)pyridine have been synthesized by chlorination of 3-bromo-5-(trifluoromethyl)pyridin-2-ol using phosphorus(III) oxychloride (POCl3) under heating conditions (around 80–100°C) for several hours, followed by aqueous work-up and purification.Introduction of the Cyclopropoxy Group at the 2-Position

The 2-position substitution with a cyclopropoxy group can be achieved by nucleophilic substitution of the 2-chloro substituent with cyclopropanol or a cyclopropoxide ion under basic conditions. This step requires careful control of temperature and solvent to prevent side reactions or decomposition.

Detailed Stepwise Procedure (Hypothetical Based on Analogous Compounds)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 5-chloropyridine | Bromine in acetic acid or N-bromosuccinimide (NBS), 0–25°C | 70–85 | Regioselective bromination at 3-position |

| 2 | Chlorination of 3-bromo-pyridin-2-ol | Phosphorus(III) oxychloride (POCl3), 80–100°C, 3–5 h | 75–80 | Converts 2-hydroxy to 2-chloro group |

| 3 | Nucleophilic substitution with cyclopropanol | Cyclopropanol, base (e.g., potassium carbonate), reflux in polar aprotic solvent (DMF or DMSO), 6–12 h | 60–75 | Substitution of 2-chloro with cyclopropoxy group |

Representative Experimental Data from Related Compounds

Analytical and Purification Techniques

- Purification is typically achieved by flash column chromatography or recrystallization.

- Characterization includes Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and melting point determination.

- For example, 3-bromo-2-chloro-5-(trifluoromethyl)pyridine shows characteristic ^1H NMR signals at 8.17 ppm (multiplet) and 8.62 ppm (doublet), confirming substitution pattern.

Research Findings and Considerations

- The halogenation steps require careful control to avoid polyhalogenation or substitution at undesired positions.

- The cyclopropoxy substitution is sensitive to reaction conditions due to the strain in the cyclopropyl ring; mild bases and moderate temperatures are preferred.

- Alternative methods such as ring-closing reactions or condensation with hydrazine derivatives have been reported for related heterocycles but are less relevant for this specific compound.

- No direct industrial-scale synthesis or commercial availability data for this compound was found, indicating it is likely prepared on-demand via custom synthesis.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents | Conditions | Yield Range | Key Points |

|---|---|---|---|---|---|

| 1 | Selective bromination | Bromine or NBS | 0–25°C, solvent: acetic acid or similar | 70–85% | Regioselective at 3-position |

| 2 | Chlorination of 2-hydroxy group | Phosphorus(III) oxychloride | 80–100°C, 3–5 h | 75–80% | Converts OH to Cl at 2-position |

| 3 | Nucleophilic substitution | Cyclopropanol + base (K2CO3) | Reflux in DMF/DMSO, 6–12 h | 60–75% | Substitution of 2-chloro with cyclopropoxy |

化学反应分析

Types of Reactions

3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other halogenated derivatives.

科学研究应用

3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a precursor in the development of pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 3-Bromo-5-chloro-2-(cyclopropyloxy)pyridine involves its interaction with specific molecular targets. The halogen atoms and the cyclopropyloxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Electronic and Steric Effects

- Cyclopropoxy vs. Alkoxy Groups : The cyclopropoxy group in the target compound imposes greater steric strain compared to linear alkoxy groups (e.g., ethoxy). This strain may enhance reactivity in ring-opening reactions or influence binding specificity in drug design .

- Halogen Positioning : Analogs like 4-Bromo-3-chloro-5-fluoropyridine () demonstrate that shifting the bromo substituent to position 4 alters the electron distribution, reducing the ring’s electrophilicity compared to the 3-bromo configuration .

- Electron-Withdrawing Groups: Sulfonyl chloride derivatives (e.g., 5-Bromo-6-chloropyridine-3-sulfonyl chloride) exhibit pronounced electron-withdrawing effects, making them more reactive in nucleophilic aromatic substitution (SNAr) compared to ether-substituted analogs .

Research Findings and Data

Similarity Metrics

Structural similarity scores (e.g., 0.75–0.79 in –6) suggest that analogs with halogens at adjacent positions (e.g., 3-bromo-5-chloro) share higher similarity with the target compound. However, functional groups like sulfonyl chloride or amine reduce similarity due to divergent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。